2-Methoxy-6-nitrophenylacetic acid

Beschreibung

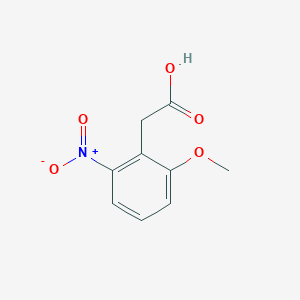

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxy-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-8-4-2-3-7(10(13)14)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZXCZMODVFKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340379 | |

| Record name | 2-Methoxy-6-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-28-2 | |

| Record name | 2-Methoxy-6-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20876-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 6 Nitrophenylacetic Acid and Its Precursors

Established Synthetic Routes to 2-Methoxy-6-nitrophenylacetic Acid

Traditional synthetic approaches to this compound can be categorized into three main strategies: nitration of a pre-existing methoxy-substituted phenylacetic acid, introduction of a methoxy (B1213986) group onto a nitrophenylacetic acid scaffold, and formation of the carboxylic acid moiety on a suitably substituted nitroaromatic precursor.

The direct nitration of 2-methoxyphenylacetic acid presents a straightforward approach to this compound. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methoxy (-OCH3) and the carboxymethyl (-CH2COOH) groups. The methoxy group is a strong activating ortho-, para-director, while the carboxymethyl group is a deactivating group, but also directs to the ortho and para positions.

In the case of 2-methoxyphenylacetic acid, the methoxy group at position 2 strongly activates the ortho (position 6) and para (position 4) positions. The carboxymethyl group at position 1 will also influence the substitution pattern. While a direct and detailed experimental procedure for the nitration of 2-methoxyphenylacetic acid to selectively yield the 6-nitro isomer is not extensively documented in readily available literature, analogies can be drawn from similar systems. For instance, the nitration of 2,5-dimethoxyphenylacetic acid has been shown to yield the 4-nitro product, highlighting the powerful directing effect of the methoxy groups scirp.org. A patent describing the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in dichloromethane (B109758) at low temperatures provides a potential set of conditions that could be adapted for 2-methoxyphenylacetic acid .

Table 1: Potential Nitration Conditions for 2-Methoxyphenylacetic Acid (Analogous Systems)

| Nitrating Agent | Solvent | Temperature | Potential Outcome | Reference |

| HNO₃ / Ac₂O | CH₂Cl₂ | -10 to 10 °C | Formation of this compound | |

| HNO₃ / H₂SO₄ | - | Low Temperature | Potential for multiple isomers | General Nitration |

It is crucial to carefully control the reaction conditions, such as temperature and the choice of nitrating agent, to maximize the yield of the desired 2-methoxy-6-nitro isomer and minimize the formation of other isomers (e.g., 4-nitro and 5-nitro) and dinitrated products.

An alternative strategy involves the introduction of the methoxy group onto a pre-functionalized nitrophenylacetic acid derivative. A plausible precursor for this approach would be 2-hydroxy-6-nitrophenylacetic acid. The conversion of the hydroxyl group to a methoxy group can be achieved through a Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as dimethyl sulfate or methyl iodide nih.govnih.govgoogle.com.

Reaction Scheme: Williamson Ether Synthesis

The presence of the electron-withdrawing nitro group can increase the acidity of the phenolic proton, facilitating the formation of the phenoxide. However, the steric hindrance from the adjacent carboxylic acid and nitro groups might influence the reaction rate. Careful selection of the base (e.g., sodium hydroxide, potassium carbonate) and reaction conditions is necessary to ensure efficient methylation without promoting unwanted side reactions.

A third synthetic route involves the construction of the acetic acid side chain on a pre-existing 2-methoxy-6-nitrobenzene scaffold. A potential starting material for this approach could be 1-methoxy-2,6-dinitrotoluene. The synthesis would involve the selective reduction of one nitro group, followed by diazotization and cyanation (Sandmeyer reaction) to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid.

A more direct, albeit challenging, approach would be the carboxylation of a derivative of 1-methoxy-2-nitrobenzene. For instance, the formation of a Grignard or organolithium reagent at the 6-position would be difficult due to the presence of the acidic protons of the methyl group and the reactivity of the nitro group.

A documented synthesis of 5-methoxy-2-nitrophenylacetic acid from 3-methyl-4-nitroanisole provides a relevant precedent for building the acetic acid side chain on a nitroaromatic compound orgsyn.org. This multi-step process involves the formation of an intermediate which is then oxidized to yield the carboxylic acid. A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon traditional methods by focusing on stereocontrol and the implementation of environmentally benign processes.

This compound is a chiral molecule due to the presence of a stereocenter at the alpha-position of the acetic acid moiety if a substituent were present. While there is no specific literature detailing the stereoselective synthesis or chiral resolution of this compound itself, general principles of asymmetric synthesis and resolution can be applied.

Stereoselective Synthesis: An enantioselective synthesis could potentially be achieved through methods such as asymmetric alkylation of a suitable enolate precursor or through catalytic asymmetric hydrogenation of an unsaturated precursor. The development of such a route would be a significant contribution to the synthesis of enantiopure derivatives of this compound.

Chiral Resolution: In the absence of a stereoselective synthesis, a racemic mixture of a substituted this compound could be resolved into its constituent enantiomers. Common methods for the resolution of carboxylic acids include the formation of diastereomeric salts with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) wikipedia.org. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts would then yield the individual enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, offers another powerful technique for the analytical and preparative separation of enantiomers.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Greener Nitration: Traditional nitration methods often employ stoichiometric amounts of strong acids like sulfuric acid, leading to the generation of significant acidic waste. Greener alternatives include the use of solid acid catalysts, such as zeolites or clays, which can be easily separated and potentially reused ncl.res.inrsc.org. Another approach is the use of milder nitrating agents or catalyst-free systems in more environmentally friendly solvents, such as water frontiersin.org.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields and reduced reaction times sacredheart.eduresearchgate.nettsijournals.com. The Williamson ether synthesis for the introduction of the methoxy group, for instance, can be significantly enhanced by microwave assistance, potentially allowing for the use of less harsh conditions and reduced solvent volumes.

Table 2: Green Chemistry Considerations in the Synthesis of this compound

| Synthetic Step | Traditional Method | Green Alternative |

| Nitration | HNO₃ / H₂SO₄ | Solid acid catalysts, catalyst-free aqueous systems |

| Methoxy Group Introduction | Conventional heating | Microwave-assisted synthesis |

| Solvent Use | Volatile organic solvents | Water, solvent-free conditions |

The development and implementation of these greener synthetic routes are crucial for the sustainable production of this compound and other fine chemicals.

Flow Chemistry Applications for Scalable Production

The synthesis of nitroaromatic compounds, such as this compound, often involves highly exothermic and rapid nitration reactions, which pose significant safety risks in traditional batch reactors. vapourtec.comresearchgate.net Continuous flow chemistry, utilizing microreactors or tubular reactors, has emerged as a superior methodology for managing these hazardous reactions, enabling safer, more efficient, and scalable production. vapourtec.comresearchgate.netbeilstein-journals.orgrsc.org

The primary advantages of flow chemistry for nitration processes include enhanced heat and mass transfer. rsc.orgclockss.org The high surface-area-to-volume ratio of microreactors allows for precise temperature control, mitigating the risk of thermal runaways and the formation of undesirable byproducts that can occur in batch processing. vapourtec.comclockss.org This level of control often leads to improved selectivity and higher yields of the desired product. vapourtec.comrsc.org

In a typical flow setup for the synthesis of a nitrophenylacetic acid precursor, streams of the aromatic substrate and the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) are continuously pumped into a micromixer. vapourtec.combeilstein-journals.org The reaction mixture then flows through a temperature-controlled reactor coil where the reaction takes place within a precisely defined residence time. beilstein-journals.orgclockss.org The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment, significantly enhancing the safety profile of the operation. rsc.orgclockss.org

The scalability of flow chemistry processes is another key advantage. Instead of redesigning larger reactors, scaling up production can be achieved by operating the system for longer durations or by "numbering up," which involves running multiple microreactors in parallel. clockss.org This approach has been successfully applied to the continuous production of various mononitro compounds, demonstrating its industrial potential. researchgate.netrsc.org Furthermore, flow systems can incorporate in-line purification and analysis, streamlining the entire manufacturing process. clockss.org

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk of thermal runaway due to large reaction volume and poor heat transfer. | Enhanced safety due to small reactor volume, superior heat transfer, and precise temperature control. vapourtec.comrsc.orgclockss.org |

| Scalability | Complex and often requires significant process redevelopment. | Simpler scale-up by extending run time or numbering-up reactors. clockss.org |

| Selectivity & Yield | Can be lower due to temperature gradients and mixing issues, leading to side reactions. | Often higher due to precise control over reaction parameters like temperature, stoichiometry, and residence time. vapourtec.comrsc.org |

| Process Control | Less precise control over reaction conditions. | Accurate and reproducible control of parameters. vapourtec.com |

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the strategic construction of appropriately substituted aromatic precursors and subsequent chemical modifications. This involves the synthesis of key intermediates and the interconversion of functional groups to arrive at the final target structure.

A plausible key intermediate for the synthesis of this compound is 2-methoxy-6-nitrotoluene. The synthesis of this intermediate can be envisioned through several routes, typically starting from simpler, commercially available aromatic compounds.

One potential pathway begins with the nitration of toluene. The reaction of toluene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho-, meta-, and para-nitrotoluene isomers, with the ortho- and para-isomers predominating. wikipedia.orgyoutube.com The ortho-nitrotoluene can then be separated and subjected to further functionalization.

Subsequent steps would involve the introduction of a hydroxyl group and its methylation to form the methoxy group. For instance, ortho-nitrotoluene can be chlorinated to produce 6-chloro-2-nitrotoluene. google.com This halogenated intermediate could then potentially undergo nucleophilic aromatic substitution with a methoxide source to yield 2-methoxy-6-nitrotoluene, although this reaction can be challenging.

Alternatively, a more direct approach might involve the nitration of ortho-cresol (2-methylphenol), followed by methylation of the phenolic hydroxyl group. The hydroxyl group is an activating ortho-, para-director, which would favor the formation of 2-methyl-6-nitrophenol. Subsequent methylation of the hydroxyl group, for example using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃), would yield the desired 2-methoxy-6-nitrotoluene intermediate. nih.gov

Once the 2-methoxy-6-nitrotoluene intermediate is obtained, the final step is the conversion of the methyl group into a phenylacetic acid moiety. This can be achieved through a multi-step sequence, such as benzylic bromination followed by cyanation and subsequent hydrolysis of the nitrile.

Another synthetic strategy is Directed ortho-metalation (DoM). This method uses a directing metalating group (DMG) on an aromatic ring to guide an organolithium base to deprotonate the adjacent ortho-position. wikipedia.org For instance, starting with an anisole derivative, the methoxy group can act as a DMG, facilitating lithiation at the ortho-position. wikipedia.orgnih.gov Subsequent reaction with an appropriate electrophile could introduce the necessary functionality. However, applying this to achieve the specific substitution pattern of this compound would require careful selection of starting materials and reaction conditions, as the nitro group is generally incompatible with strongly basic organolithium reagents.

The chemistry of related nitrophenylacetic acids provides insight into the potential reactivity and synthetic utility of the title compound. 2-Nitrophenylacetic acid and 4-nitrophenylacetic acid are important synthetic intermediates.

2-Nitrophenylacetic Acid: This compound is a valuable precursor for the synthesis of various heterocyclic structures. A key transformation is the reduction of the nitro group.

Reductive Cyclization: Complete reduction of the nitro group to an amine, often using catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel or Pd/C), leads to an intermediate that readily undergoes intramolecular cyclization to form a lactam (oxindole). commonorganicchemistry.com

Partial Reduction: Using milder reducing agents can result in partial reduction to form a hydroxylamine, which can then cyclize to a hydroxamic acid.

Precursor in Total Synthesis: 2-Nitrophenylacetic acid has been utilized as a starting material in the total synthesis of complex natural products.

4-Nitrophenylacetic Acid: This isomer is also a useful building block in organic synthesis.

Synthesis: A common laboratory preparation involves the hydrolysis of 4-nitrobenzyl cyanide. This hydrolysis is typically carried out using a dilute solution of sulfuric acid.

Reactivity: Similar to the ortho-isomer, the nitro group can be reduced to an amine, yielding 4-aminophenylacetic acid, an important intermediate for pharmaceuticals and polymers. The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.

| Compound | Transformation | Reagents | Product Type |

|---|---|---|---|

| 2-Nitrophenylacetic acid | Complete Nitro Reduction & Cyclization | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Lactam (Oxindole) |

| Partial Nitro Reduction & Cyclization | Weaker reducing agents (e.g., Zn, NH₄Cl) | Hydroxamic Acid | |

| 4-Nitrophenylacetic acid | Nitro Reduction | Fe/HCl or Catalytic Hydrogenation | 4-Aminophenylacetic acid |

The manipulation of the nitro and methoxy functional groups is central to the synthesis of this compound and its derivatives.

Nitro Group:

Introduction: The nitro group is typically introduced onto an aromatic ring via electrophilic aromatic substitution. The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). beilstein-journals.orgnih.gov The reaction conditions, such as temperature and acid concentration, can be controlled to favor mononitration and influence isomeric distribution. nih.gov

Electronic Effects: The nitro group is a powerful electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution, directing incoming electrophiles to the meta-position. nih.gov This deactivating nature must be considered when planning multi-step syntheses.

Reduction: The nitro group is readily reduced to a variety of other functionalities, making it a versatile synthetic handle. acs.org Common reducing agents include catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts), metals in acidic media (Fe, Sn, or Zn with HCl), and reagents like sodium hydrosulfite. commonorganicchemistry.comwikipedia.org The choice of reagent allows for chemoselective reduction in the presence of other reducible groups. commonorganicchemistry.comkchem.orgyoutube.comorganic-chemistry.org For example, catalytic hydrogenation can reduce a nitro group without affecting a carboxylic acid, while a stronger reducing agent like lithium aluminum hydride would reduce both. youtube.com

Leaving Group: Under certain conditions, particularly in electron-deficient aromatic systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. stackexchange.com

Methoxy Group:

Introduction: A methoxy group is most commonly introduced by the methylation of a corresponding hydroxyl (phenol) group. This is typically achieved via a Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH). nih.govwikipedia.org Aryl methoxides can also be synthesized through metal-catalyzed methylation of phenols. wikipedia.org

Electronic Effects: The methoxy group is an electron-donating group through resonance and an activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho- and para-positions. wikipedia.org In the context of synthesizing this compound, the directing effects of the methoxy and nitro groups would need to be carefully orchestrated.

Cleavage: While generally stable, the ether linkage of a methoxy group can be cleaved to regenerate the phenol (B47542) using strong acids like HBr or HI, or with Lewis acids such as BBr₃.

Advanced Reaction Chemistry and Transformations of 2 Methoxy 6 Nitrophenylacetic Acid

Chemical Reactivity of the Nitro Group in 2-Methoxy-6-nitrophenylacetic Acid

The strongly electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the aromatic ring. It deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Reductions to Amino Derivatives and Their Subsequent Transformations

The reduction of the aromatic nitro group is a fundamental transformation, converting the electron-withdrawing nitro group into a versatile, electron-donating amino group. nih.gov This dramatically alters the chemical properties of the resulting molecule, 2-amino-6-methoxyphenylacetic acid.

A variety of reagents and conditions can be employed for the reduction of aryl nitro compounds. wikipedia.org The choice of reductant is crucial as it can be tailored for chemoselectivity, especially in the presence of other functional groups. Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgcommonorganicchemistry.com The reduction proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

| Reduction Method | Reagent(s) | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | A common and often preferred method for its efficiency. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Used when dehalogenation of aryl halides is a concern, though not directly applicable here. commonorganicchemistry.com |

| Metal in Acid | Fe, Acetic Acid | A mild method that tolerates many other reducible functional groups. commonorganicchemistry.com |

| Metal in Acid | Zn, Acetic Acid | Similar to iron, provides a mild reduction pathway. commonorganicchemistry.com |

| Metal Salt | SnCl₂ | A classic method for the selective reduction of nitro groups. wikipedia.org |

The resulting 2-amino-6-methoxyphenylacetic acid is a valuable intermediate. The newly formed amino group can undergo a range of subsequent transformations, including:

Diazotization: Reaction with nitrous acid (HONO), typically generated from NaNO₂ and a strong acid, converts the primary amino group into a diazonium salt. This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy or to introduce new functionalities.

Alkylation: The nitrogen atom can be alkylated, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) is a key reaction for aryl systems bearing strong electron-withdrawing groups. openstax.org The reaction typically proceeds via an addition-elimination mechanism. youtube.comlibretexts.org The presence of the nitro group makes the aromatic ring of this compound electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com

For NAS to occur, two conditions are generally required:

The presence of strong electron-withdrawing groups on the aromatic ring.

The presence of a good leaving group.

In this compound, the nitro group serves as the essential activating group. The reaction is significantly favored when the activating group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate. openstax.orgyoutube.com In this molecule, the nitro group is ortho to the methoxy (B1213986) group. While methoxy is not a traditional leaving group like a halide, under forcing conditions or with specific reagents, it can be displaced by strong nucleophiles. The reaction proceeds through a high-energy, non-aromatic intermediate known as a Meisenheimer complex. youtube.com

Formation of Meisenheimer Complexes and Stability Considerations

A Meisenheimer complex is the crucial intermediate formed during a nucleophilic aromatic substitution reaction. libretexts.org It is a negatively charged adduct resulting from the attack of a nucleophile on the electron-poor aromatic ring. wikipedia.orgmdpi.com The formation of this complex is the rate-determining step in the NAS mechanism. youtube.com

For this compound, attack by a nucleophile (Nu⁻) at the carbon bearing the methoxy group would lead to the formation of a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed. The negative charge of the complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-positioned nitro group. libretexts.orgyoutube.com This delocalization provides significant stabilization.

The general structure of a Meisenheimer complex involves the formation of a new sigma bond between the nucleophile and a ring carbon, which becomes sp³-hybridized, disrupting the ring's aromaticity. youtube.com The stability of these complexes is influenced by:

The number and strength of electron-withdrawing groups: More and stronger groups lead to greater stabilization.

The nature of the nucleophile: Stronger nucleophiles facilitate complex formation.

Solvent: Polar aprotic solvents can stabilize the charged complex.

Stable Meisenheimer complexes have been isolated and characterized in cases where the aromatic ring is highly activated by multiple nitro groups. wikipedia.orgmdpi.com

Chemical Reactivity of the Methoxy Group in this compound

The methoxy group is a strong electron-donating group through resonance, which significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution. It can also be the target of specific chemical transformations like demethylation.

Demethylation Strategies and Phenol (B47542) Formation

The cleavage of the methyl-oxygen bond in the methoxy group to yield the corresponding phenol (2-hydroxy-6-nitrophenylacetic acid) is a common synthetic transformation. This can be achieved using various demethylating agents. The choice of reagent is critical to avoid unwanted side reactions, given the presence of the nitro and carboxylic acid functionalities.

Common strategies for the demethylation of aryl methyl ethers include:

Lewis Acids: Reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective. BBr₃ is particularly powerful for cleaving ether bonds. A study on the selective methoxy cleavage of 2,6-dimethoxyphenol (B48157) using AlCl₃ in the presence of an acyl chloride highlights a potential pathway. nih.gov The mechanism can involve complexation of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group.

Protic Acids: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures. The reaction proceeds via protonation of the ether oxygen followed by an Sₙ2 attack by the halide ion on the methyl carbon.

| Demethylation Reagent | General Conditions | Notes |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Highly effective but very reactive; requires careful control. |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with a nucleophilic scavenger | A classic Lewis acid for ether cleavage. nih.gov |

| Hydrobromic Acid (HBr) | Aqueous solution, often with heat | A strong acid-based method. |

| Hydroiodic Acid (HI) | Aqueous solution, often with heat | More reactive than HBr for ether cleavage. |

The resulting phenol, 2-hydroxy-6-nitrophenylacetic acid, would exhibit different reactivity and physical properties, such as increased acidity of the phenolic proton and the ability to participate in reactions specific to phenols, like O-acylation or the Williamson ether synthesis.

Electrophilic Aromatic Substitution Patterns Directed by Methoxy Functionality

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such a reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

In this compound, the ring has two powerful directing groups:

Methoxy Group (-OCH₃): An activating group and an ortho, para-director. minia.edu.egyoutube.com It donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) effect. This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. youtube.comlibretexts.org

Nitro Group (-NO₂): A deactivating group and a meta-director. vaia.com It strongly withdraws electron density from the ring through both -R and -I effects, making the ring less reactive towards electrophiles. libretexts.org

The positions on the ring relative to the substituents are:

Position 3: Meta to the methoxy group and ortho to the nitro group.

Position 4: Para to the methoxy group and meta to the nitro group.

Position 5: Meta to the methoxy group and para to the nitro group.

The directing effects of the two groups are in conflict. The methoxy group directs incoming electrophiles to positions 4 and 6 (position 6 is already substituted). The nitro group directs incoming electrophiles to positions 3 and 5.

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group is a primary site for a variety of classical and advanced chemical reactions, enabling the synthesis of numerous derivatives.

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, which are fundamental for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, for more sensitive substrates, milder conditions can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org For instance, a general procedure involves stirring the carboxylic acid, an amine, HATU, and a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) at room temperature. acs.org These reactions are crucial for incorporating the 2-methoxy-6-nitrophenylacetyl scaffold into larger molecules, including peptides and complex heterocyclic systems. acs.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-(2-methoxy-6-nitrophenyl)acetate |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC), Base (e.g., DIEA) | N-substituted 2-(2-methoxy-6-nitrophenyl)acetamide |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for aryl-acetic acids but can be induced under specific conditions, such as photolysis. The nitro group on the phenyl ring plays a crucial role in facilitating photodecarboxylation. pdx.edu

Research into meta-nitrophenylacetic acid derivatives has shown that irradiation with light can initiate decarboxylation. pdx.edu The proposed mechanism involves an electron transfer from the nitro group to the methylene (B1212753) bridge of the phenylacetate, which triggers the cleavage of the C-C bond and the release of CO₂. pdx.edu This process is particularly relevant in the design of "photocages," molecules that can release a substance upon light exposure. pdx.edu While electron-donating groups were predicted to impede this reaction, methoxy-substituted variants have been shown to undergo photodecarboxylation with high quantum yields, making them effective for such applications. pdx.edu

Beyond photochemistry, certain catalytic systems can promote decarboxylation. For instance, silver carbonate in the presence of acetic acid has been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another method involves oxidative decarboxylation, where reagents like (diacetoxyiodo)benzene (B116549) can convert 2-aryl carboxylic acids into corresponding aldehydes or ketones. organic-chemistry.org

A significant application of this compound and its analogs is in the synthesis of heterocyclic compounds, most notably oxindoles. The formation of the oxindole (B195798) core structure involves a reductive cyclization process.

This transformation proceeds in two conceptual steps:

Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group (-NH₂).

Intramolecular Cyclization: The newly formed amine attacks the carbonyl carbon of the acetic acid moiety (or its ester derivative) in an intramolecular fashion, eliminating a molecule of water (or alcohol) to form the five-membered lactam ring of the oxindole.

This reductive cyclization can be achieved in a single step using various reducing agents. google.com Historically, reagents like zinc dust in the presence of acids such as sulfuric or hydrochloric acid have been employed. google.comgoogle.com Catalytic hydrogenation, using catalysts like platinum dioxide or Raney nickel, is another effective method for this transformation. google.com The process is widely applicable for preparing substituted oxindoles, which are key intermediates in the synthesis of many pharmaceutical drugs. google.comgoogle.com The presence of the methoxy group at the 6-position of the starting phenylacetic acid results in the formation of 7-methoxyoxindole.

Table 2: Reductive Cyclization to form 7-Methoxyoxindole

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. Zn dust, H₂SO₄, Ethanol, Heat google.comgoogle.com | 7-Methoxyoxindole |

| This compound | 2. H₂, Platinum dioxide google.com | 7-Methoxyoxindole |

Multi-Component Reactions and Complex Molecule Synthesis

The distinct functional handles on this compound make it a valuable C-C bond-forming building block for constructing complex molecular architectures through advanced synthetic strategies. calpaclab.com

The ability to undergo sequential or one-pot transformations makes this compound a versatile starting point for complex molecules. As detailed previously, its role in synthesizing substituted oxindoles is a prime example. google.comgoogle.com Oxindoles themselves are privileged scaffolds found in numerous biologically active natural products and pharmaceuticals.

Furthermore, related nitrophenyl derivatives are employed in the synthesis of other complex heterocyclic systems. For example, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety is a key step in accessing the hexahydro-2,6-methano-1-benzazocine ring system, which is present in several biologically interesting natural products. nih.gov This demonstrates the broader utility of the nitrophenylacetic acid framework as a precursor to intricate polycyclic structures.

While specific examples of domino or cascade reactions starting directly with this compound are not extensively documented, its structure is amenable to such processes. Cascade reactions, where a single event triggers a series of subsequent intramolecular reactions, are powerful tools for rapidly building molecular complexity.

The functional groups of this compound provide the necessary handles for initiating such cascades. For example, after the initial reductive cyclization to form the oxindole, further functionalization could set the stage for subsequent reactions. The principles of cascade reactions, such as oxa-Michael-initiated aldol (B89426) reactions or rhodium-carbenoid mediated domino cyclization/cycloaddition cascades, could theoretically be applied to derivatives of this compound. beilstein-journals.orgrsc.org For instance, a derivative could be designed to undergo an initial intramolecular reaction, followed by a subsequent cyclization or rearrangement, all in a single synthetic operation, to rapidly assemble a complex polycyclic system.

Photochemical Reactions and Photo-Caging Applications

This compound belongs to the class of ortho-nitrobenzyl compounds, a group of photolabile molecules widely utilized in photochemistry and biology. wiley-vch.de The core principle of their application lies in their ability to undergo a light-induced cleavage reaction, releasing a protected molecule. This process, known as "uncaging," allows for the precise temporal and spatial control over the release of biologically active substances. wiley-vch.deresearchgate.net

The photochemical reaction is initiated by the absorption of UV or visible light, which excites the nitroaromatic chromophore. researchgate.net The key mechanistic step is an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient species known as an aci-nitro intermediate. nih.gov This intermediate then undergoes a series of irreversible rearrangements, ultimately leading to the cleavage of the bond linking the nitrobenzyl group to the caged molecule and the formation of a 2-methoxy-6-nitrosobenzaldehyde byproduct. wiley-vch.denih.gov

The efficiency of the photorelease is characterized by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a cleavage event. The rate of release is also a critical parameter. For example, the closely related α-carboxy-6-nitroveratryl (αCNV) protecting group, used to cage carboxylic acids, demonstrates rapid and efficient photolysis. researchgate.net Upon irradiation at wavelengths longer than 300 nm, it releases the protected carboxylic acid with a quantum yield of 0.17 and a photolysis rate of 325 s⁻¹. researchgate.net The final uncaging of similar 6-nitroveratryloxycarbonyl (NVOC) protected molecules can be accomplished in microseconds. researchgate.net

The application of this chemistry is prominent in the field of "photo-caging," where a biologically active molecule is rendered inert by covalent attachment to the photolabile 2-methoxy-6-nitrophenyl group. Irradiation with light restores the molecule's activity. This technique has been instrumental in studying dynamic biological processes. wiley-vch.de For example, nucleotides such as 6-O-(2-nitrobenzyl)guanosine triphosphate have been successfully caged and their biological function in RNA transcription was restored upon UV irradiation at 365 nm, with deprotection occurring within 60 seconds. nih.gov

The properties of the leaving group, such as the caged carboxylic acid itself, generally have only a minor effect on the decay lifetime of the critical aci-nitro intermediate. nih.gov This makes the 2-methoxy-6-nitrophenyl scaffold and its derivatives versatile for caging a wide range of molecules.

Interactive Data Table: Photochemical Properties of a Related Caging Group

This table summarizes the photochemical data for the α-carboxy-6-nitroveratryl (αCNV) group, a structurally analogous photolabile protecting group for carboxylic acids. researchgate.net

| Parameter | Value | Wavelength | Caged Molecule Type | Source |

| Quantum Yield (Φ) | 0.17 | >300 nm | Carboxylic Acid | researchgate.net |

| Photolysis Rate | 325 s⁻¹ | >300 nm | Carboxylic Acid | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 Nitrophenylacetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic structure, conformational possibilities, and reaction pathways.

The electronic character of 2-Methoxy-6-nitrophenylacetic acid is defined by the interplay of its substituent groups on the phenyl ring. The methoxy (B1213986) group (-OCH₃) at the C2 position acts as an electron-donating group through resonance, while the nitro group (-NO₂) at the C6 position is a strong electron-withdrawing group. This ortho-substitution pattern creates a complex distribution of electron density, significantly influencing the molecule's reactivity.

Theoretical calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infoyoutube.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap suggests a more reactive molecule. mdpi.com For substituted nitroaromatics, the LUMO is often localized on the nitrophenyl ring, while the HOMO can be delocalized over other parts of the molecule. materialsciencejournal.org

Charge distribution analysis, often visualized using molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the nitro and carboxyl groups would exhibit negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would show a positive potential (blue), highlighting its acidic nature. thaiscience.inforesearchgate.net

Table 1: Representative Quantum Chemical Parameters (Illustrative) Note: The following data are illustrative, based on typical results for similar nitroaromatic compounds, as specific experimental or computational values for this compound are not readily available in the cited literature.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. bsu.by |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. materialsciencejournal.org |

| HOMO-LUMO Gap | 6.0 eV | Indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. mdpi.com |

| Dipole Moment | 4.5 D | Measure of the overall polarity of the molecule. |

The structure of this compound is subject to significant steric hindrance due to the proximity of the methoxy, nitro, and acetic acid groups on the benzene (B151609) ring. Computational conformational analysis is used to determine the most stable three-dimensional arrangement of the atoms. This involves calculating the potential energy as a function of the rotation around single bonds (dihedral angles), particularly the C-C bond linking the acetic acid side chain and the C-O and C-N bonds of the substituents.

Studies on sterically crowded aromatic compounds show that functional groups are often twisted out of the plane of the benzene ring to relieve strain. uq.edu.au For this compound, significant rotation is expected around the bond connecting the phenyl ring to the acetic acid group and the bonds of the methoxy and nitro substituents. This can lead to several stable conformers with different energy levels. ufms.br The relative populations of these conformers at equilibrium can be predicted from their calculated energy differences. ufms.br

Isomeric studies compare the properties of this compound with its isomers, such as 2-(4-Methoxy-2-nitrophenyl)acetic acid. Changing the substituent positions alters the electronic distribution and steric interactions, which in turn affects the compound's stability, reactivity, and physical properties.

Computational methods are pivotal in mapping out the pathways of chemical reactions. For instance, derivatives of 2-nitrophenylacetic acid can undergo reductive cyclization to form heterocyclic structures like lactams. wikipedia.org Theoretical calculations can elucidate the mechanism of such reactions by identifying the transition states—the highest energy points along the reaction coordinate.

By calculating the structure and energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This analysis helps determine the activation energy barrier, which dictates the reaction rate, and can confirm the most likely mechanistic pathway. While specific computational studies on the reaction mechanisms of this compound are not detailed in the provided results, this approach is standard for understanding its chemical transformations. calpaclab.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes, solvent interactions, and aggregation behavior that are not captured by static quantum chemical calculations.

The surrounding solvent can significantly influence the behavior of a solute molecule. MD simulations can model these effects explicitly by including solvent molecules in the simulation box. Studies on related flexible molecules, like mefenamic acid, have shown that the distribution of conformers can change depending on the solvent medium. mdpi.com For this compound, polar solvents would be expected to stabilize more polar conformers. Furthermore, the solvent can affect reactivity; for example, computational studies on other compounds have shown that solvents like DMSO can alter the HOMO-LUMO energy gap, thereby influencing the molecule's electronic properties and reactivity. materialsciencejournal.org

In the solid state or in concentrated solutions, molecules of this compound can interact with each other. The most significant of these interactions is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen).

Structural studies of similar molecules, like polymorphs of 4-nitrophenylacetic acid, reveal a classic hydrogen-bonding pattern where two carboxylic acid groups interact to form a stable centrosymmetric dimer. researchgate.net MD simulations can explore the dynamics and stability of such dimers and other aggregates. In addition to hydrogen bonding, other intermolecular forces, such as dipole-dipole interactions involving the polar nitro group and stacking interactions between aromatic rings, play a role in the aggregation behavior of the compound. researchgate.netmdpi.com

Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting binding affinity and understanding interaction patterns. While specific, published docking studies focusing exclusively on this compound are not widely available, the principles of such investigations and findings for structurally related compounds provide valuable context.

Docking simulations for a molecule like this compound would involve placing it into the binding site of a target protein and calculating a "docking score," which estimates the binding energy. The primary interactions governing this binding would be:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

Van der Waals Forces: The phenyl ring and methoxy group contribute to non-polar interactions within hydrophobic pockets of a binding site.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the aromatic ring, influencing electrostatic interactions.

Derivatives of the related compound, 2-nitrophenylacetic acid, have been investigated as precursors for enzyme inhibitors and anticancer agents, suggesting that this structural class can effectively bind to biological targets. wikipedia.org For example, in studies of similar pyrazine-based inhibitors, a carboxylic acid group was found to form a critical salt bridge with a catalytic lysine (B10760008) residue in the kinase CSNK2A. nih.gov

A hypothetical docking study of this compound would likely show the carboxylate group anchoring the molecule within a binding site via interactions with positively charged or polar amino acid residues, while the substituted phenyl ring explores the pocket for favorable hydrophobic and electrostatic contacts.

Computational studies can elucidate how a molecule might inhibit an enzyme. Inhibition can occur through various mechanisms, such as competitive, noncompetitive, or uncompetitive binding. nih.govuq.edu.au

Competitive Inhibition: The inhibitor directly binds to the enzyme's active site, preventing the natural substrate from binding. nih.gov Molecules like methotrexate (B535133) act this way. nih.gov

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. uq.edu.au

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. uq.edu.auacs.org This type of inhibition becomes more effective as the substrate concentration increases. uq.edu.au

For this compound, the nitro group is a key feature. This group can be reduced to form reactive intermediates that may interact with cellular components. Research on similar compounds suggests that they may inhibit enzymes through covalent bonding with nucleophilic sites in the protein. For instance, derivatives of N-(1,3,4-thiadiazol-2-yl)amide have been identified as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a potential cancer therapy target. acs.org Kinetic analysis of these inhibitors confirmed an uncompetitive mechanism against both the substrate and the cofactor NADP+. acs.org While not direct evidence, these findings suggest a plausible mechanism for nitrophenyl compounds to act as enzyme inhibitors.

Prediction of Chemical Properties and Reactivity Parameters

Theoretical calculations are instrumental in predicting the intrinsic chemical properties of a molecule, offering insights into its stability, reactivity, and spectroscopic signatures.

The acidity constant (pKa) is a measure of a compound's acidity in a solution. For this compound, the carboxylic acid group is the primary acidic site. The pKa value is strongly influenced by the electronic effects of the substituents on the phenyl ring.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, which stabilizes the carboxylate anion (the conjugate base) through resonance and inductive effects. This stabilization makes the corresponding acid more acidic, thus lowering its pKa value.

Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is an EDG, which would typically destabilize the anion and increase the pKa.

However, the positions of these groups are critical. The nitro group is ortho to the acetic acid substituent, placing its strong electron-withdrawing effect in a position to significantly influence the acidity. Computational methods like the PM6 semiempirical method, often used with continuum solvation models like SMD or COSMO, can predict pKa values. peerj.comresearchgate.net For benzoic and carboxylic acids, these methods can achieve a mean absolute difference of 0.6–1.0 pKa units compared to experimental values. researchgate.net

While an experimentally validated pKa for this compound is not present in readily available literature, predictions based on substituent effects would place it as a stronger acid than phenylacetic acid itself.

Table 1: Predicted vs. Experimental pKa Values for Related Acids This table illustrates the substituent effects on acidity. A specific predicted value for the title compound is not available.

| Compound | Substituent Effects | Predicted pKa Trend | Experimental pKa (approx.) |

|---|---|---|---|

| Phenylacetic Acid | Baseline | - | 4.31 |

| 2-Nitrophenylacetic Acid | Strong EWG (-NO₂) | Lower than baseline | 4.00 |

| 2-Methoxyphenylacetic Acid | EDG (-OCH₃) | Higher than baseline | 4.49 |

| This compound | Strong EWG (-NO₂), EDG (-OCH₃) | Significantly lower than baseline | Not available |

Conceptual Density Functional Theory (DFT) provides tools to understand and predict chemical reactivity. mdpi.com Fukui functions (f(r)) are particularly useful as they identify which atoms within a molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com

Nucleophilic Attack (f⁺(r)): Indicates sites likely to accept electrons.

Electrophilic Attack (f⁻(r)): Indicates sites likely to donate electrons.

For aromatic systems containing nitro groups, Fukui functions can reveal complex reactivity patterns. mdpi.com The nitro group, being strongly electron-attracting, significantly influences the electron density of the frontier molecular orbitals (HOMO and LUMO) that govern reactivity. mdpi.com Studies show that the presence and orientation of a nitro group can lead to unusual electronic effects. mdpi.com

In this compound, the atoms of the aromatic ring are expected to be the primary sites for electrophilic attack, while the nitro group itself could be susceptible to nucleophilic attack. Calculations would likely show high Fukui function values on specific carbon atoms of the ring, indicating their susceptibility to reaction.

Table 2: Conceptual DFT Reactivity Descriptors This table defines key reactivity indices used in computational studies.

| Descriptor | Symbol | Definition | Interpretation for this compound |

|---|---|---|---|

| Electronegativity | χ | -μ | Measures the tendency to attract electrons. Expected to be high due to the nitro group. |

| Chemical Potential | μ | (∂E/∂N) | The escaping tendency of an electron from the system. |

| Chemical Hardness | η | (∂²E/∂N²) | Measures resistance to change in electron distribution. |

| Fukui Function | f(r) | (∂ρ(r)/∂N) | Identifies local reactive sites for nucleophilic and electrophilic attack. mdpi.com |

Computational quantum mechanics can simulate various types of spectra, which can be compared with experimental data to confirm a molecule's structure. bldpharm.com

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For this compound, the simulation would predict distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) bridge, and the methoxy (-OCH₃) group. The substitution pattern would result in a complex splitting pattern for the aromatic protons.

IR (Infrared): IR simulations predict the vibrational frequencies of chemical bonds. Key predicted peaks for this molecule would include a strong carbonyl (C=O) stretch from the carboxylic acid, characteristic N-O stretching vibrations from the nitro group, and C-O stretching from the methoxy ether group.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to the wavelengths of maximum absorbance (λ_max). The presence of the nitro-substituted aromatic ring, a chromophore, would lead to significant absorbance in the UV region.

While commercial suppliers report the availability of experimental spectra like NMR for this compound, published computational simulations are scarce. bldpharm.com

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methoxy-6-nitrophenylacetic acid, various NMR experiments are employed to assign the structure unambiguously.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HMQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

To establish the connectivity between atoms, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, for instance, to confirm the coupling between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments establish the correlation between each proton and the carbon atom it is directly attached to. researchgate.net This would definitively link the methylene (B1212753) protons to their adjacent carbon and the aromatic protons to their respective ring carbons.

A summary of expected NMR data is presented below.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| COOH | ~11-13 | ~172 | CH₂ |

| CH₂ | ~3.9 | ~35 | COOH, C1, C6 |

| OCH₃ | ~3.9 | ~56 | C2 |

| Ar-H3 | ~7.6 | ~120 | C1, C2, C4, C5 |

| Ar-H4 | ~7.6 | ~130 | C2, C3, C5, C6 |

| Ar-H5 | ~7.5 | ~115 | C1, C3, C4, C6 |

| C1 | - | ~128 | CH₂, Ar-H5 |

| C2 | - | ~158 | OCH₃, Ar-H3, Ar-H4 |

| C6 | - | ~148 | CH₂, Ar-H5 |

Note: This table is based on typical chemical shift values and expected correlations for analogous structures. Actual experimental data may vary.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or a biosynthetic pathway. nih.govresearchgate.net In the context of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, or ¹⁸O). For instance, if studying the mechanism of a reaction involving the carboxylic acid group, one could synthesize the compound using ¹⁸O-labeled water in the final hydrolysis step to introduce the label into the carboxyl group. Subsequent analysis by mass spectrometry or NMR would reveal the fate of these labeled atoms, providing insight into reaction mechanisms. nih.gov There are currently no specific examples in the literature of isotopic labeling studies involving this compound.

Variable-Temperature NMR for Dynamic Processes

Some molecules can exist in different conformations that interconvert over time. Variable-temperature (VT) NMR is used to study these dynamic processes. For this compound, hindered rotation around the C-C bond between the aromatic ring and the acetic acid moiety, or around the C-O bond of the methoxy (B1213986) group, could potentially lead to the existence of different conformers (rotamers). By recording NMR spectra at different temperatures, researchers could observe changes in the signals. If conformers are rapidly interconverting at room temperature (showing sharp, averaged signals), lowering the temperature could slow this process enough to see separate signals for each conformer. Conversely, heating a sample with distinct conformer signals could cause them to coalesce into single, averaged peaks. Such studies provide valuable information on the energy barriers to bond rotation. No specific variable-temperature NMR studies for this compound are documented in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound (C₉H₉NO₅), the exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula, a critical step in verifying the compound's identity. While HRMS data for other complex molecules are available, specific HRMS data for this compound were not found in the surveyed literature. acs.org

Table 2: Predicted HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₅⁺ | 212.05535 |

| [M+Na]⁺ | C₉H₉NNaO₅⁺ | 234.03730 |

| [M-H]⁻ | C₉H₈NO₅⁻ | 210.03970 |

Note: These are theoretical values. Experimental verification is required.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information. For this compound, the molecular ion could be selected and subjected to fragmentation. The resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways might include the loss of water (H₂O), carbon monoxide (CO), a carboxyl group (COOH), or the nitro group (NO₂). Analyzing these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the functional groups. No specific tandem mass spectrometry studies for this compound have been reported in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction analysis would allow for the precise measurement of all bond lengths, bond angles, and dihedral angles within the this compound molecule. For instance, in a related compound, 2-methoxy-1-nitronaphthalene, the dihedral angle between the naphthalene (B1677914) ring system and the nitro group was found to be significant, indicating steric strain. nih.gov A similar out-of-plane twisting of the nitro and methoxy groups would be expected in this compound due to steric hindrance from the adjacent acetic acid moiety.

The bond lengths of the nitro group (N-O) and the methoxy group (C-O) would be of particular interest. In many nitroaromatic compounds, the C-N bond length and the N-O bond lengths can provide insight into the electronic communication between the nitro group and the aromatic ring. The geometry of the carboxylic acid group, including the C=O and C-O bond lengths and the O-C=O bond angle, would also be precisely determined.

Hypothetical Bond Parameters for this compound based on related structures:

Interactive Table: Predicted Bond Parameters

| Parameter | Predicted Value Range | Structural Implication |

| C-NO₂ Bond Length | 1.45 - 1.49 Å | Reflects the degree of conjugation with the phenyl ring. |

| N-O Bond Lengths | 1.21 - 1.25 Å | Typical values for a nitro group. |

| C-OCH₃ Bond Length | 1.35 - 1.39 Å | Indicates the strength of the ether linkage. |

| C=O (carboxyl) | 1.20 - 1.24 Å | Characteristic of a carboxylic acid carbonyl. |

| C-O (carboxyl) | 1.30 - 1.35 Å | Longer than the C=O bond, as expected. |

| C-C (aromatic) | 1.38 - 1.42 Å | Typical aromatic C-C bond lengths. |

| O-C-C-C Dihedral Angle | Variable | Defines the orientation of the acetic acid side chain. |

| C-C-N-O Dihedral Angle | Variable | Indicates the twist of the nitro group relative to the ring. |

A key feature revealed by X-ray crystallography is the network of intermolecular interactions that dictate the crystal packing. For this compound, the carboxylic acid functional group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, with strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules.

Furthermore, weak C-H···O interactions involving the aromatic and methylene protons as donors and the oxygen atoms of the nitro and methoxy groups as acceptors could play a significant role in stabilizing the crystal lattice. nih.gov The presence of both strong and weak hydrogen bonds would create a complex three-dimensional network. rsc.org Studies on nitrophthalic acids have shown that intramolecular hydrogen bonding can also occur, although in the case of this compound, intermolecular dimerization is more likely. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes. These techniques are complementary and essential for functional group identification and conformational analysis.

The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to its constituent functional groups. While experimental spectra for this specific molecule are not widely published, assignments can be made based on known vibrational frequencies of similar compounds. sapub.orgresearchgate.net

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids. The C=O stretching vibration would appear as a strong band around 1700-1730 cm⁻¹.

Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to give rise to two strong bands in the IR spectrum, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Methoxy Group: The C-O stretching vibration of the methoxy group would likely be observed in the region of 1250-1200 cm⁻¹. The asymmetric and symmetric C-H stretching vibrations of the methyl group would appear around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to bands in the 1600-1450 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | Weak or absent |

| Carboxylic Acid | C=O stretch | 1730-1700 (strong) | 1730-1700 (medium) |

| Nitro Group | Asymmetric NO₂ stretch | 1560-1520 (strong) | 1560-1520 (strong) |

| Nitro Group | Symmetric NO₂ stretch | 1385-1345 (strong) | 1385-1345 (medium) |

| Methoxy Group | C-O stretch | 1250-1200 (strong) | 1250-1200 (weak) |

| Aromatic Ring | C=C stretch | 1600-1450 (medium) | 1600-1450 (strong) |

Vibrational spectroscopy can also be employed to study the conformational isomers of this compound in different phases. nih.govrsc.org The rotational freedom around the C-C single bond of the acetic acid side chain and the C-O bond of the methoxy group can lead to different stable conformers. Theoretical calculations, such as Density Functional Theory (DFT), can predict the vibrational spectra of these conformers. researchgate.net By comparing the experimental spectra with the calculated ones, it is possible to determine the predominant conformation in a given environment. For example, the presence of split or broadened vibrational bands in solution-phase spectra compared to the solid-state spectra could indicate the existence of a conformational equilibrium. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum provides information about the conjugated systems and the presence of chromophores.

For this compound, the primary chromophore is the nitrophenyl group. The electronic spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring and the nitro group. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene (B124822).

Based on data for related nitrophenols, which exhibit strong absorption bands, it is anticipated that this compound will have significant absorption in the UV region. physchemres.org The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, a red shift of the π → π* transition is often observed. msu.edu

Interactive Table: Predicted UV-Vis Absorption Maxima

| Transition Type | Predicted λmax Range (nm) | Notes |

| π → π | 260 - 290 | Primary absorption band due to the aromatic system and nitro group. |

| n → π | 320 - 360 | Weaker transition, may be obscured by the stronger π → π* band. |

The electronic transitions can be further elucidated through theoretical calculations, which can help assign the observed absorption bands to specific molecular orbital transitions.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity verification of this compound from reaction mixtures and commercial sources.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of organic compounds. These methods offer high resolution and sensitivity. For this compound, a reversed-phase HPLC method would be appropriate. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical mobile phase for analyzing nitrophenylacetic acid derivatives could consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated and to achieve sharper peaks. sielc.comscripps.edu UPLC, which uses smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. scripps.edu Commercial suppliers of this compound indicate that HPLC and UPLC data are available for this compound, confirming the utility of these techniques for its analysis. bldpharm.combldpharm.com

Table 2: Exemplary HPLC Method Parameters for Nitrophenylacetic Acid Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) acs.org |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid scripps.edu |

| Detection | UV detector at a specified wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These parameters are based on typical methods for related compounds and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of carboxylic acids like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. researchgate.netresearchgate.net For instance, nitrophenols are often derivatized before GC analysis to improve their chromatographic behavior and sensitivity. researchgate.net

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer, which provides a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. The PubChem database contains GC-MS data for related isomers like p-nitrophenylacetic acid and 3-nitrophenylacetic acid. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. wisc.edu For the synthesis or modification of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. bldpharm.com

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wisc.edu The polarity of the mobile phase is a critical parameter; a more polar mobile phase will cause all compounds to move further up the plate. ualberta.ca For acidic compounds like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used as the eluent. The addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape of carboxylic acids. researchgate.net The position of the compound is quantified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.ca

Biological Activity and Mechanistic Investigations of 2 Methoxy 6 Nitrophenylacetic Acid

Antimicrobial Research and Mechanisms of Action

There is currently a significant gap in the scientific literature regarding the antimicrobial properties of 2-Methoxy-6-nitrophenylacetic acid.

No specific studies detailing the direct antibacterial effects of this compound against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis have been identified. While research into other nitrophenylacetic acid isomers and derivatives of 2-methoxyphenylacetic acid has been conducted, these findings cannot be directly extrapolated to this compound.

Similarly, there is a lack of available data on the antifungal properties of this compound. Investigations into its potential to inhibit the growth of fungal species have not been reported in accessible scientific literature.

Due to the absence of studies on its direct antimicrobial activity, the mechanisms by which this compound might interact with microbial cellular pathways have not been elucidated.

Anti-inflammatory Research and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of this compound remains an unexplored area of research.

There are no published studies that investigate the effect of this compound on the production of pro-inflammatory cytokines. Research on other nitrated fatty acids has shown anti-inflammatory properties through cytokine inhibition, but this cannot be directly attributed to this compound.

The potential for this compound to modulate key inflammatory signaling pathways, such as the NF-κB pathway, has not been investigated. While some methoxy-containing phenolic compounds have demonstrated inhibitory effects on NF-κB, specific data for this compound is not available.

Anticancer and Cytotoxic Investigations

Recent studies have highlighted the potential of methoxy- and nitro-substituted compounds in cancer research. The presence of these functional groups can significantly influence a compound's cytotoxic and antimetastatic properties. nih.gov

Research has demonstrated that methoxy-substituted compounds can inhibit the growth of various cancer cell lines. For instance, methoxyacetic acid, a related compound, has been shown to suppress the growth of prostate cancer cells by inducing growth arrest and apoptosis. nih.gov It dose-dependently inhibited the proliferation of four human prostate cancer cell lines: LNCaP, C4-2B, PC-3, and DU-145. nih.gov Similarly, 2-methoxyestradiol (B1684026), another methoxy-containing compound, effectively inhibits the proliferation of nasopharyngeal carcinoma CNE2 cells and human urothelial carcinoma cells. nih.govelsevierpure.com